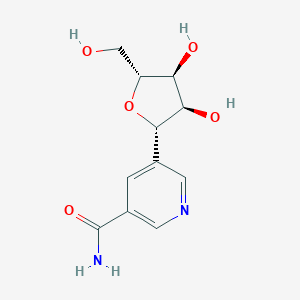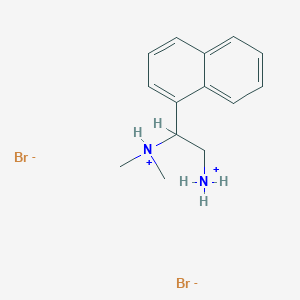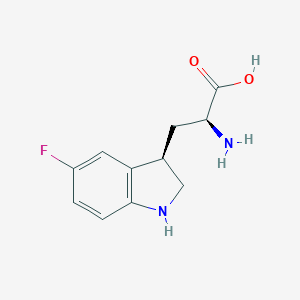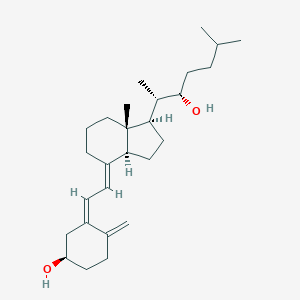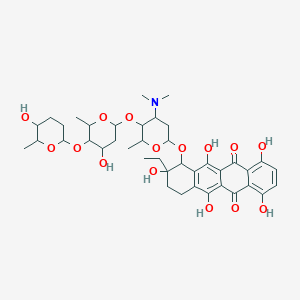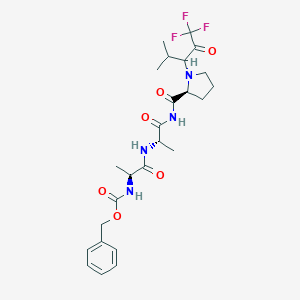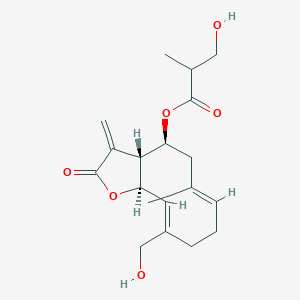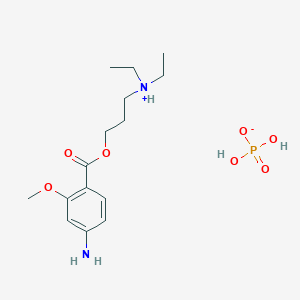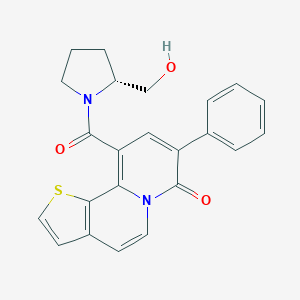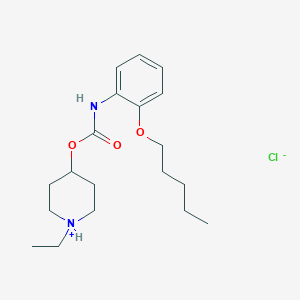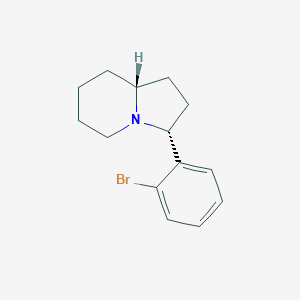![molecular formula C10H8N2 B217112 Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane CAS No. 103582-42-9](/img/structure/B217112.png)
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. This compound is synthesized by the Diels-Alder reaction between methoxyethylene and norbornadiene. The resulting product is a colorless liquid with a boiling point of 91-92°C.
Mécanisme D'action
The mechanism of action of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is not fully understood. However, it is believed that this compound can undergo ring-opening reactions to form reactive intermediates that can participate in various chemical reactions. These reactive intermediates can also interact with biological molecules, such as enzymes and receptors, and modulate their activity.
Biochemical and Physiological Effects:
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can modulate the activity of certain receptors, such as the GABA(A) receptor. Additionally, this compound has been shown to have anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that can be used as a building block for the synthesis of complex organic molecules. However, this compound also has limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has several potential future directions. In the field of materials science, this compound can be used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In the field of organic synthesis, it can be used as a building block for the synthesis of complex organic molecules with unique structures and properties. In the field of medicinal chemistry, it can be investigated for its potential as a drug candidate for various diseases, such as epilepsy and pain.
In conclusion, exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that has attracted attention in recent years for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane can be achieved by the Diels-Alder reaction between methoxyethylene and norbornadiene. This reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction yields a mixture of endo and exo isomers, and the exo isomer is obtained by distillation.
Applications De Recherche Scientifique
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties. In the field of organic synthesis, it has been used as a building block for the synthesis of complex organic molecules. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate.
Propriétés
Numéro CAS |
103582-42-9 |
|---|---|
Nom du produit |
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3 |
Clé InChI |
XYRFECCOFZROIJ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CCC1C2 |
SMILES canonique |
COC(=C)C1CC2CCC1C2 |
Synonymes |
Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



